N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzylidenehydrazino group, an oxoethyl linkage, and a trimethoxybenzamide moiety, which collectively contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide typically involves a multi-step process. One common synthetic route includes the condensation of benzaldehyde with hydrazine to form benzylidenehydrazine. This intermediate is then reacted with ethyl oxalyl chloride to introduce the oxoethyl group. Finally, the product is coupled with 3,4,5-trimethoxybenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzylidenehydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidenehydrazine oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The benzylidenehydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trimethoxybenzamide moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide: shares structural similarities with other benzylidenehydrazine derivatives and trimethoxybenzamide compounds.
Benzothiazole derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
2-Aminobenzothiazole derivatives: Known for their antiviral and antimicrobial properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific investigations.
Properties
IUPAC Name |
N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-25-15-9-14(10-16(26-2)18(15)27-3)19(24)20-12-17(23)22-21-11-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,24)(H,22,23)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBBKHMFTXLJGX-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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